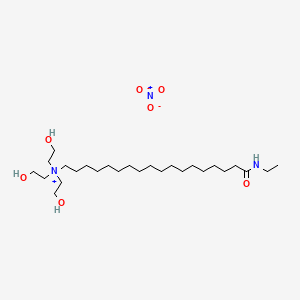
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is a complex organic compound with a long-chain structure. It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) typically involves the reaction of octadecylamine with ethylamine and tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The nitrate salt is then formed by reacting the amine compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein binding.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties enable it to disrupt lipid bilayers and enhance the permeability of cell membranes. This can facilitate the delivery of drugs or other molecules into cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
- 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- N,N-Bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium
Uniqueness
1-Octadecanaminium, 18-(ethylamino)-N,N,N-tris(2-hydroxyethyl)-18-oxo-, nitrate (salt) is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
72928-19-9 |
|---|---|
Molekularformel |
C26H55N3O7 |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
[18-(ethylamino)-18-oxooctadecyl]-tris(2-hydroxyethyl)azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-27-26(32)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
XRCFPXJONFKJIY-UHFFFAOYSA-O |
Kanonische SMILES |
CCNC(=O)CCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




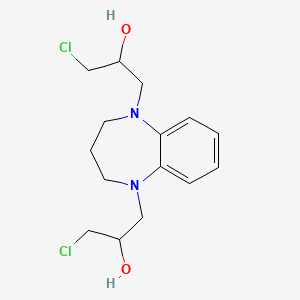
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
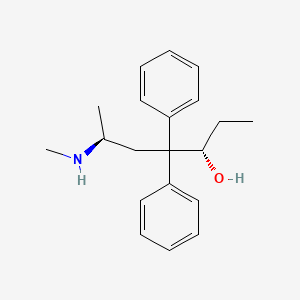
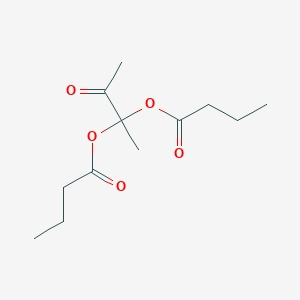
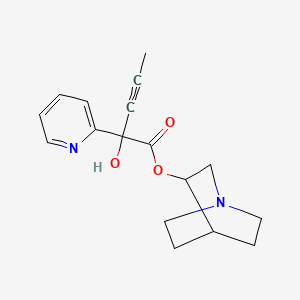
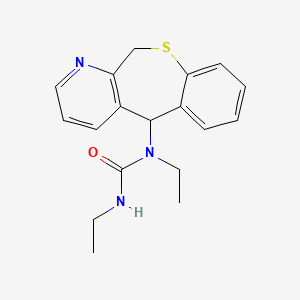

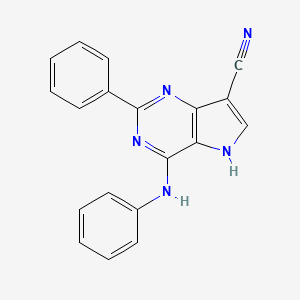
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)



